molecular formula C16H21N3O3 B6420138 ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 17994-62-6

ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B6420138
CAS No.: 17994-62-6
M. Wt: 303.36 g/mol
InChI Key: OZRQMWIPQPVTRT-UHFFFAOYSA-N
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Description

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a dimethylamino group attached to a phenyl ring, and an ester group (ethyl carboxylate). Pyrimidine rings are present in many important biological molecules, like nucleotides. The dimethylamino group could potentially participate in hydrogen bonding, and the ester group is a common functional group in bioactive compounds .


Molecular Structure Analysis

The presence of the pyrimidine ring, phenyl ring, and ester group would contribute to the overall planarity of the molecule. The electron-donating dimethylamino group could potentially increase the electron density on the phenyl ring, affecting its reactivity .


Chemical Reactions Analysis

The compound could potentially undergo reactions typical of pyrimidines, aromatic compounds, and esters. For example, the pyrimidine ring might undergo substitution reactions, the phenyl ring might participate in electrophilic aromatic substitution reactions, and the ester group could undergo hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar ester group and the dimethylamino group could increase its solubility in polar solvents .

Scientific Research Applications

Reaction Pathway Studies

Ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, closely related to the requested compound, has been studied for its reaction pathways. The compound demonstrates interesting behavior in reactions with thiophenolates, showing results such as ring expansion or nucleophilic substitution depending on various factors like reagent ratio, reaction time, or temperature. This research is crucial for understanding the reaction mechanisms and potential applications of such compounds in organic synthesis (Fesenko et al., 2010).

Antimicrobial Evaluation

A study on the antimicrobial properties of similar compounds has been conducted. Pyrimidine derivatives were prepared and evaluated for their antimicrobial activity. This indicates potential applications of such compounds in developing new antimicrobial agents (Shastri & Post, 2019).

Thermodynamic Properties

The combustion energies and other thermodynamic properties of esters closely related to the requested compound have been experimentally determined. Such studies are essential for understanding the energetic and stability aspects of these compounds, which can be valuable in various chemical applications (Klachko et al., 2020).

Structural Analysis

The molecular structure and conformational analysis of tetrahydropyrimidine derivatives have been carried out using X-ray crystallography and quantum chemical calculations. This research aids in understanding the molecular geometry and potential applications in material science or drug design (Memarian et al., 2013).

Supramolecular Structure Analysis

The supramolecular structures of ethyl-6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates have been analyzed to determine the influence of functional groups on molecular geometry and packing. This kind of research is vital for the development of new materials and understanding intermolecular interactions (Nayak et al., 2011).

Properties

IUPAC Name

ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-5-22-15(20)13-10(2)17-16(21)18-14(13)11-6-8-12(9-7-11)19(3)4/h6-9,14H,5H2,1-4H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRQMWIPQPVTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30318529
Record name STK830030
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17994-62-6
Record name NSC332468
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK830030
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 4
ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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